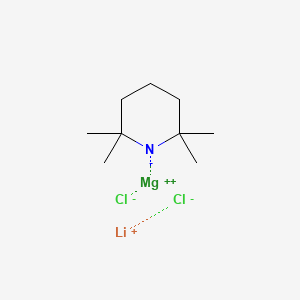

TMPMgCl.LiCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TMPMgCl.LiCl is a complex compound used primarily as a non-nucleophilic Knochel-Hauser base. It is mainly utilized for the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents . This compound is known for its ability to tolerate various reactive functional groups, making it a valuable reagent in organic synthesis .

Vorbereitungsmethoden

The synthesis of TMPMgCl.LiCl involves the following steps :

Materials: Anhydrous lithium chloride, 2,2,6,6-tetramethylpiperidine, 1,10-phenanthroline, and isopropylmagnesium chloride in tetrahydrofuran.

Analyse Chemischer Reaktionen

Regioselective Metalation of Arenes and Heteroarenes

TMPMgCl·LiCl achieves C–H bond activation at positions traditionally inaccessible to conventional Grignard reagents:

-

2-Phenylpyridine : Metalation occurs at the phenyl ring’s ortho-position (85% yield after iodolysis) instead of the pyridyl group due to BF₃-mediated coordination .

-

Pyrimidines : Successfully metalates at C5 in 5-bromopyrimidine, enabling subsequent cross-couplings with aryl halides (Scheme 4) .

-

Thiophenes : Directs magnesiation to C3 in 2,5-dichlorothiophene, permitting iterative functionalization for fully substituted derivatives (36% yield in Atorvastatin synthesis) .

Key selectivity factors :

-

Steric effects from the bulky TMP ligand prevent undesired side reactions .

-

LiCl disrupts oligomeric aggregates, enhancing solubility and reaction kinetics .

Functionalization with Electrophiles

Metalated intermediates react efficiently with diverse electrophiles:

| Substrate | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| 2-Phenylpyridine (metalated) | I₂ | 2-(2-Iodophenyl)pyridine | 85% | |

| 5-Bromopyrimidine | PhB(OH)₂ | 5-Phenylpyrimidine | 78% | |

| 3-Metalated thiophene | CO₂ | Thiophene-3-carboxylic acid | 91% |

Oxadiazoles and Thiazoles

-

1,3,4-Oxadiazole : Sequential magnesiation with TMP₂Zn·2LiCl and amination yields 2-phenyl-1,3,4-oxadiazole (94% yield) .

-

Protected Uracils : Double magnesiation using TMPMgCl·LiCl and TMP₂Mg·2LiCl enables full functionalization at C5 and C6 positions .

Acrylates

Under continuous flow conditions, TMPMgCl·LiCl metalates acrylates at –40°C without polymerization, allowing carboxylation or allylation in <5 minutes .

Lewis Acid-Mediated Reactivity Switches

Coordination with BF₃·OEt₂ or MgCl₂ alters regioselectivity:

-

Isoquinoline : Metalation at C1 occurs in 2 hours with TMPMgCl·LiCl vs. 12 hours for iPr₂NMgCl·LiCl .

-

Naphthalene : Na-Mg partnerships enable 1,4-dimagnesiation, whereas K-Mg systems yield mono-metalated products .

Comparative Reactivity with Other Bases

| Base | Substrate | Reaction Time | Selectivity |

|---|---|---|---|

| TMPMgCl·LiCl | Ethyl 3-chlorobenzoate | 1 h | C2 metalation |

| iPr₂NMgCl·LiCl | Ethyl 3-chlorobenzoate | No reaction | Addition-elimination |

| TMPLi | 2-Phenylpyridine | <1 h | Pyridyl metalation |

Mechanistic Insights

-

Deprotonation : TMPMgCl·LiCl abstracts protons via a bimetallic transition state, stabilized by LiCl .

-

Electrophilic Quenching : The magnesiated intermediate reacts with electrophiles (e.g., I₂, CO₂, B(OH)₂R) through σ-bond metathesis .

-

Aggregation Control : Monomeric TMPMgCl·LiCl species dominate in THF, preventing undesired oligomerization .

TMPMgCl·LiCl’s compatibility with functional groups (esters, nitriles, halides) and tunable reactivity via Lewis acids position it as a cornerstone in modern organometallic synthesis. Its applications span drug discovery (e.g., Atorvastatin intermediates) to materials science (π-conjugated polymers) .

Wissenschaftliche Forschungsanwendungen

Regioselective Metalations

TMPMgCl⋅LiCl is known for its regioselectivity in metalation reactions .

Examples:

- 4,8-Dibromonaphthyridine Preparation: Treating a compound (47) with an excess of TMPMgCl⋅LiCl at -20 °C results in a bis-magnesiated species (55). This intermediate can be brominated to yield 4,8-dibromonaphthyridine (56), a key precursor in the synthesis of OLED materials .

- Regioselective Magnesiation of Aromatics: Compound 83 can be regioselectively magnesiated at the 6-position using TMPMgCl⋅LiCl at -40 °C to produce compound 84. Subsequent addition of benzaldehyde yields alcohol 85 .

Functionalization of Heterocycles

This reagent is particularly useful in the functionalization of 2-pyridones and 2,7-naphthyridones, which is of interest due to their pharmaceutical properties .

Pharmaceutical Applications

TMPMgCl⋅LiCl can be used in the synthesis of active pharmaceutical ingredients (APIs) . For example, it facilitates the preparation of magnesiated intermediate 102, which, after transmetalation with ZnCl2 and Negishi cross-coupling, gives the API 104 in high yield .

Use with Lewis Acids

The metalation scope of TMPMgCl⋅LiCl can be dramatically increased with Lewis acids like BF3⋅OEt2 or MgCl2, leading to regioselectivity switches .

Continuous Flow Metalations

Performing metalations in continuous flow using commercial setups provides practical and convenient reaction conditions .

Applications in Cross-Coupling Reactions

TMPMgCl⋅LiCl can be used to generate Grignard reagents, which participate in cross-coupling reactions to form biaryl compounds .

Metalation of Oxadiazoles

Wirkmechanismus

The mechanism of action of TMPMgCl.LiCl involves the following steps :

Deprotonation: The compound acts as a base to deprotonate functionalized arenes and heteroarenes.

Magnesiation: The deprotonated species then reacts with magnesium to form the corresponding Grignard reagent.

Polymerization: In catalyst-transfer polycondensation, the compound facilitates the formation of π-conjugated polymers by transferring the catalyst along the growing polymer chain.

Vergleich Mit ähnlichen Verbindungen

TMPMgCl.LiCl is unique compared to other similar compounds due to its non-nucleophilic nature and ability to tolerate various reactive functional groups . Similar compounds include:

Isopropylmagnesium chloride lithium chloride: Used for similar applications but may not tolerate as many functional groups.

2,2,6,6-Tetramethylpiperidinylmagnesium bromide: Another variant used in organic synthesis but with different reactivity profiles.

This compound’s versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.

Eigenschaften

Molekularformel |

C9H18Cl2LiMgN |

|---|---|

Molekulargewicht |

242.4 g/mol |

IUPAC-Name |

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride |

InChI |

InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 |

InChI-Schlüssel |

JHBZAAACZVPPRQ-UHFFFAOYSA-L |

Kanonische SMILES |

[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.